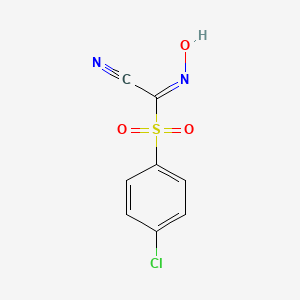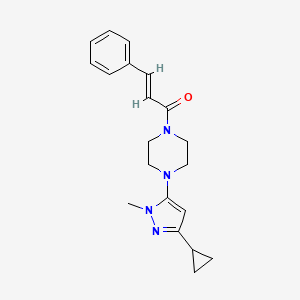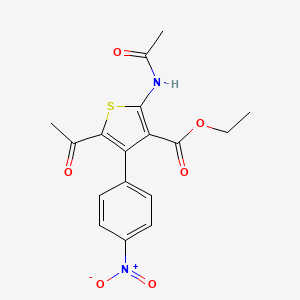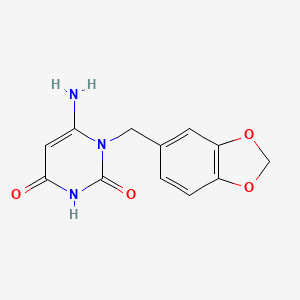
5-(2,2-difluorocyclopropyl)-1H-pyrazol-3-amine
Descripción general
Descripción
5-(2,2-Difluorocyclopropyl)-1H-pyrazol-3-amine is a compound that features a difluorocyclopropyl group attached to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-difluorocyclopropyl)-1H-pyrazol-3-amine typically involves the formation of the difluorocyclopropyl group followed by its attachment to the pyrazole ring. One common method involves the use of difluorocyclopropane derivatives, which can be synthesized through various fluorination reactions. For example, the reaction of 2-(2,2-difluorocyclopropyl)naphthalene with sodium arylsulfinates under palladium catalysis can yield difluorocyclopropyl derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale fluorination reactions using robust and scalable processes. The use of palladium-catalyzed reactions and other transition metal-catalyzed processes can be optimized for industrial applications to produce the compound in high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
5-(2,2-Difluorocyclopropyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.
Substitution: The difluorocyclopropyl group can participate in substitution reactions, particularly under the influence of nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield difluorocyclopropyl ketones, while substitution reactions can produce various substituted pyrazole derivatives .
Aplicaciones Científicas De Investigación
5-(2,2-Difluorocyclopropyl)-1H-pyrazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the synthesis of materials with unique properties, such as fluorinated polymers and advanced materials
Mecanismo De Acción
The mechanism of action of 5-(2,2-difluorocyclopropyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The difluorocyclopropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other difluorocyclopropyl derivatives and pyrazole-based compounds. Examples include:
- 2,2-Difluorocyclopropanemethanol
- 2,2-Difluorocyclopropylmethylamine
- Difluoromethylated pyrazoles
Uniqueness
5-(2,2-Difluorocyclopropyl)-1H-pyrazol-3-amine is unique due to the presence of both the difluorocyclopropyl group and the pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propiedades
IUPAC Name |
5-(2,2-difluorocyclopropyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2N3/c7-6(8)2-3(6)4-1-5(9)11-10-4/h1,3H,2H2,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHOZFSUHRIEBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)C2=CC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details


Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2387550.png)



![2-[5-(2-Chloro-4-nitrophenyl)furan-2-yl]-5-(furan-2-yl)-1,3,4-oxadiazole](/img/structure/B2387555.png)



![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2387564.png)
![N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide](/img/structure/B2387565.png)




